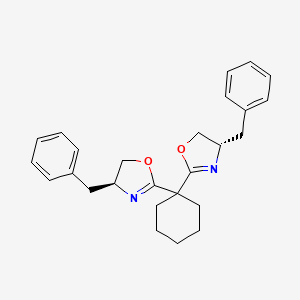![molecular formula C11H15NO2 B3070578 Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate CAS No. 100445-46-3](/img/structure/B3070578.png)
Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate
Descripción general
Descripción
“Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 100445-46-3 . It has a molecular weight of 193.25 . The IUPAC name for this compound is "methyl 1,4,5,6,7,8-hexahydrocyclohepta [b]pyrrole-2-carboxylate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C11H15NO2/c1-14-11(13)10-7-8-5-3-2-4-6-9(8)12-10/h7,12H,2-6H2,1H3" . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 376.1±42.0C at 760 mmHg . The compound should be stored in a dry environment at 2-8C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate and its derivatives have been a subject of research, primarily focusing on their synthesis and chemical properties. A study presented the synthesis of azuleno[1,2-b]pyrrole and azuleno[1,2-b]furan derivatives through reactions involving 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with morpholino enamines, leading to heterocyclic compounds like methyl 1,2-dihydroazuleno[1,2-b]pyrrole-9-carboxylate. The derivatives obtained were then dehydrogenated and demethoxycarbonylated to yield azuleno-[1,2-b]pyrrole and azuleno[1,2-b]furan, respectively (Fujimori et al., 1986).
Another study involved the synthesis of 2-methyl-4H-cyclohepta[4,5]pyrrolo[1,2-a]pyrimidin-4-ones through the reaction of 2-aminocyclohepta[b]pyrroles with ethyl acetoacetate, indicating a range of potential chemical transformations and reactivity patterns of these compounds (Abe, 1987).
Reaction Patterns and Novel Compounds
Research has also explored the reaction patterns and the synthesis of novel compounds involving Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate derivatives. A study demonstrated the synthesis of 8-methylimino-1, 8-dihydrocyclohepta [b] pyrrole derivatives, showcasing the versatility of these compounds in generating structurally diverse molecules. This study also highlighted the synthesis of cyclohepta [b] pyrrole-8(1H)-thione derivatives, adding to the chemical repertoire of these compounds (Sato & Sunagawa, 1967).
Applications in Oxidation and Antimicrobial Activities
Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate derivatives have been investigated for their potential applications in oxidation processes and as antimicrobial agents. A study highlighted the novel synthesis of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives and their capability to oxidize amines and alcohols under specific conditions, indicating their potential use in catalytic and synthetic organic chemistry (Mitsumoto & Nitta, 2004). Furthermore, certain derivatives have been synthesized and evaluated for in vitro antimicrobial activities, showing significant antibacterial and antifungal activity, which may pave the way for the development of new antimicrobial agents (Hublikar et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, eye irritation, and respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising avoidance of breathing dust/fume/gas/mist/vapors/spray, and specific actions if in eyes .
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate are currently unknown . Understanding these pathways and their downstream effects can provide insights into the compound’s mechanism of action and potential therapeutic uses.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information about how these factors affect methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate is currently unavailable .
Propiedades
IUPAC Name |
methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)10-7-8-5-3-2-4-6-9(8)12-10/h7,12H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBQRFPIRYAMJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401177232 | |
| Record name | Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401177232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate | |
CAS RN |
100445-46-3 | |
| Record name | Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100445-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401177232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070530.png)
![1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070538.png)
![1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070553.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070556.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070560.png)



![3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070598.png)
